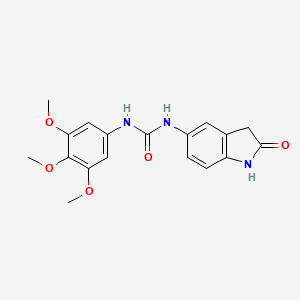

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features an indolinone moiety and a trimethoxyphenyl group, which are often associated with various pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of 2-oxoindoline with 3,4,5-trimethoxyaniline in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

- **Oxid

Biologische Aktivität

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological assessments, and mechanisms of action associated with this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-oxoindole derivatives with isocyanates or urea derivatives. The general synthetic route includes:

- Formation of the 2-Oxoindole Core : Starting from indole derivatives, a series of reactions involving cyclization and acylation lead to the formation of the 2-oxoindole structure.

- Urea Formation : The introduction of the trimethoxyphenyl group is achieved through nucleophilic substitution reactions with appropriate isocyanates.

Anticancer Activity

This compound has demonstrated notable anticancer properties across various studies:

- Cell Line Studies : In vitro assays have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC-3) cancer cells. IC50 values ranged from 7 to 20 µM , indicating potent activity against these malignancies .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| A549 | 15 |

| PC-3 | 12 |

Antibacterial Activity

The compound also exhibits antibacterial properties:

- Minimum Inhibitory Concentration (MIC) : Against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, MIC values were reported between 40 to 50 µg/mL . These results suggest a comparable efficacy to standard antibiotics like ceftriaxone .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 45 |

| P. aeruginosa | 40 |

| S. typhi | 50 |

| K. pneumoniae | 48 |

The biological activity of this compound can be attributed to its ability to interfere with specific molecular pathways:

- Anticancer Mechanisms : It is believed that the compound targets pathways involved in angiogenesis and cancer cell signaling, potentially leading to apoptosis in malignant cells .

- Antibacterial Mechanisms : The antibacterial effects may result from disruption of bacterial cell wall synthesis or inhibition of protein synthesis .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical and laboratory settings:

- In Vivo Studies : Animal models treated with this compound showed significant tumor reduction compared to control groups.

- Combination Therapies : When used in conjunction with other chemotherapeutic agents, enhanced efficacy was observed, suggesting potential for combination therapy strategies.

Eigenschaften

IUPAC Name |

1-(2-oxo-1,3-dihydroindol-5-yl)-3-(3,4,5-trimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O5/c1-24-14-8-12(9-15(25-2)17(14)26-3)20-18(23)19-11-4-5-13-10(6-11)7-16(22)21-13/h4-6,8-9H,7H2,1-3H3,(H,21,22)(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHNGCVHDFKIPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.